molecular formula C10H12O3S B1311388 Ethyl Phenylsulfinylacetate CAS No. 54882-04-1

Ethyl Phenylsulfinylacetate

Cat. No. B1311388
CAS RN: 54882-04-1
M. Wt: 212.27 g/mol
InChI Key: HVVJMTVECSPOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Phenylsulfinylacetate, also known as EPSA, is an organic compound with the chemical formula C10H12O3S . It is a liquid at 20°C and is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a simple synthesis of ethyl 2,4-dienoates from aldehydes and ethyl 2-phenylsulfinylacetate has been described . The reaction was carried out in the presence of piperidine, yielding Z-isomers of 2-phenylsulfinyl-2-alkylideneacetates .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O3S, and its molecular weight is 212.26 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of ethyl 2,4-dienoates from aldehydes .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C. It has a boiling point of 154°C at 3 mmHg and a flash point of 171°C. Its specific gravity at 20°C is 1.21, and its refractive index is 1.55 .

Scientific Research Applications

Antioxidant and Neuroprotective Activities

Ethyl ferulate, a compound similar to Ethyl Phenylsulfinylacetate, has been identified for its antioxidant and neuroprotective activities. This phenylpropanoid shows potential for use in nutraceutical and pharmaceutical industries due to its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative properties. A systematic review and technological prospection highlighted its underexplored potential in these sectors (Cunha et al., 2019).

Green Chemistry in Synthesis

Ethyl (4-phenylphenyl)acetate, a biaryl compound synthesized using green Suzuki coupling reactions, demonstrates potential as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis. This represents an eco-friendly approach in medicinal chemistry research, highlighting the importance of sustainable methods in drug synthesis (Costa et al., 2012).

Applications in Cancer Research

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been explored as inhibitors of kidney-type glutaminase (GLS), showing promise in cancer research. These analogs exhibit potential for developing more potent GLS inhibitors with improved drug-like properties, aiding in cancer treatment research (Shukla et al., 2012).

Polysulfide Derivatives Research

Research on polysulfide derivatives from Ferula foetida yielded compounds like (E)-3-methylsulfinyl-2-propenyl sec-butyl disulfide, which could have potential applications in various scientific fields, including organic chemistry and pharmacology (Duan et al., 2002).

Self-Healing Polymer Coatings

Ethyl phenyl acetate (EPA) has been used in fabricating electrically conductive partially-cured epoxy coatings with self-healing properties. This demonstrates its potential in advanced materials science, particularly in developing smart materials for various applications (Bailey et al., 2015).

Safety and Hazards

Ethyl Phenylsulfinylacetate should be stored under inert gas at a temperature between 0-10°C. It is sensitive to air, moisture, and heat . For safety data, please refer to the Safety Data Sheet .

properties

IUPAC Name

ethyl 2-(benzenesulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJMTVECSPOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448832
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54882-04-1
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Phenylsulfinylacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl Phenylsulfinylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl Phenylsulfinylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl Phenylsulfinylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl Phenylsulfinylacetate
Reactant of Route 6
Ethyl Phenylsulfinylacetate

Q & A

Q1: What makes Ethyl 2-(phenylsulfinyl)acetate a useful reagent in organic synthesis?

A1: The paper "THE SIMPLE SYNTHESIS OF ETHYL 2,4-DIENOATES FROM ALDEHYDES AND ETHYL 2-(PHENYLSULFINYL)ACETATE" [] demonstrates the value of this compound. It's a key component in a straightforward synthesis of ethyl 2,4-dienoates, important building blocks in organic chemistry. [] The presence of the phenylsulfinyl group allows for specific chemical transformations, leading to the formation of the desired diene products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.